β-D-Galactopiranósido, 2-nitrofenilo, 2,3,4,6-tetraacetato

Descripción general

Descripción

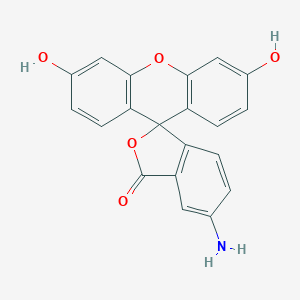

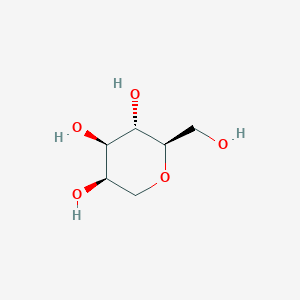

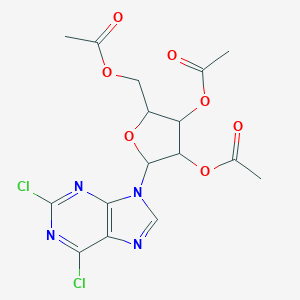

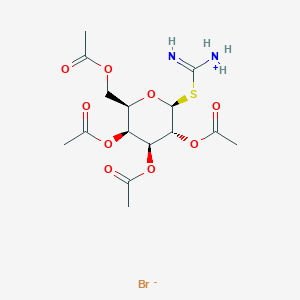

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, also known as Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, is a useful research compound. Its molecular formula is C₂₀H₂₃NO₁₂ and its molecular weight is 469.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sustrato de β-galactosidasa

Este compuesto es un sustrato colorimétrico para β-galactosidasa . La β-galactosidasa es una enzima que descompone la lactosa en galactosa y glucosa. Esta enzima no es específica de la lactosa y puede actuar sobre los galactósidos simples .

Detección de la actividad lacZ

El compuesto se utiliza como sustrato enzimático para detectar la actividad lacZ, lo que indica la presencia de β-galactosidasa . El gen lacZ se utiliza a menudo como gen reportero en experimentos de biología molecular.

Aplicaciones colorimétricas

La hidrólisis de 2-Nitrofenil β-D-galactopiranósido da como resultado la liberación de galactosa y un compuesto cromógeno amarillo . Esto lo hace útil en aplicaciones colorimétricas, donde el cambio de color se puede utilizar para medir la actividad de la β-galactosidasa.

Aplicaciones de ensayo inmunoabsorbente ligado a enzimas (EIA)

Este compuesto se utiliza como sustrato de β-galactosidasa para aplicaciones de EIA

Mecanismo De Acción

Target of Action

The primary target of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose .

Mode of Action

O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . When this compound is cleaved by the enzyme, it releases o-nitrophenol , which can be quantified by colorimetric detection . This interaction allows for the investigation of the enzyme’s activity and mechanisms .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. The hydrolysis of this compound by β-galactosidase mimics the natural process of lactose digestion, providing insights into the enzyme’s function and the overall pathway .

Pharmacokinetics

It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol , suggesting that it could be well-absorbed in the body. It is recommended to be stored at -20° C, indicating that it may require specific conditions for stability .

Result of Action

The cleavage of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside by β-galactosidase results in the release of o-nitrophenol . This compound can be detected colorimetrically, providing a quantitative measure of β-galactosidase activity . This can be particularly useful in diagnosing conditions like lactose intolerance or lysosomal storage disorders, where β-galactosidase activity may be altered .

Action Environment

The action of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, its storage at -20° C suggests that low temperatures may be necessary for maintaining its stability . Additionally, the activity of β-galactosidase, its target enzyme, is known to be affected by pH, with optimal activity often observed at slightly acidic to neutral pH levels .

Análisis Bioquímico

Biochemical Properties

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is hydrolyzed by the enzyme β-galactosidase, which breaks down lactose into galactose and glucose . The hydrolysis of Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The hydrolysis of Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate by β-galactosidase can be used to detect the presence of this enzyme in cells . The yellow chromogenic compound produced in this reaction can be detected colorimetrically, providing a simple and effective method for assessing β-galactosidase activity in cellular assays .

Molecular Mechanism

The molecular mechanism of action of Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate involves its hydrolysis by the enzyme β-galactosidase . This enzyme cleaves the glycosidic bond in Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, releasing galactose and a yellow chromogenic compound .

Temporal Effects in Laboratory Settings

The hydrolysis of Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate by β-galactosidase is a rapid reaction, occurring within a 24-hour period

Metabolic Pathways

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is involved in the metabolic pathway of lactose degradation, where it serves as a synthetic substrate for the enzyme β-galactosidase

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)